6-chloro-1,2,3,4-tetrahydrophthalazine-1,4-dione
Overview
Description
6-chloro-1,2,3,4-tetrahydrophthalazine-1,4-dione is a chemical compound with the molecular formula C₈H₅ClN₂O₂ and a molecular weight of 196.59 g/mol . It is a derivative of phthalazinedione and is characterized by the presence of a chlorine atom at the 6th position and a dihydro group at the 2,3 positions. This compound is known for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1,2,3,4-tetrahydrophthalazine-1,4-dione typically involves the reaction of phthalic anhydride with hydrazine hydrate in the presence of ethanol. The reaction mixture is refluxed for several hours, followed by the addition of a chlorinating agent to introduce the chlorine atom at the 6th position . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of temperature and pressure to optimize the reaction conditions. The final product is purified through crystallization or distillation to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
6-chloro-1,2,3,4-tetrahydrophthalazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalazinedione derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phthalazinedione derivatives, which have different functional groups replacing the chlorine atom .
Scientific Research Applications
6-chloro-1,2,3,4-tetrahydrophthalazine-1,4-dione has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-1,2,3,4-tetrahydrophthalazine-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-phthalazinedione: A closely related compound without the chlorine atom.
Phthalhydrazide: Another derivative of phthalazinedione with different substituents.
Luminol: A well-known chemiluminescent compound that shares a similar core structure.
Uniqueness
6-chloro-1,2,3,4-tetrahydrophthalazine-1,4-dione is unique due to the presence of the chlorine atom at the 6th position, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
6-chloro-2,3-dihydrophthalazine-1,4-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-4-1-2-5-6(3-4)8(13)11-10-7(5)12/h1-3H,(H,10,12)(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSJCDVRSNMBLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)NNC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.